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Cat. No.: B15600970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation of

Sarasinoside C1, a complex 30-norlanostane triterpenoid saponin isolated from the marine

sponge Melophlus sarasinorum. The intricate molecular framework of this natural product has

been meticulously pieced together through a combination of advanced spectroscopic

techniques, primarily high-resolution mass spectrometry and multidimensional nuclear

magnetic resonance spectroscopy. This document summarizes the key quantitative data,

details the experimental protocols employed, and presents visual workflows to facilitate a

comprehensive understanding of the elucidation process.

Core Findings: Physicochemical and Spectroscopic
Data
The initial characterization of Sarasinoside C1, isolated as a yellowish amorphous solid,

established its molecular formula as C₅₅H₈₇N₂O₂₀. This was determined through positive-ion

high-resolution electrospray ionization mass spectrometry ((+)-HRESIMS), which revealed a

protonated molecular ion [M+H]⁺ at an m/z of 1097.6000.[1][2]

The detailed structural analysis was predominantly achieved by an extensive suite of one- and

two-dimensional Nuclear Magnetic Resonance (NMR) experiments conducted in deuterated

methanol (CD₃OD). The full assignment of the ¹H and ¹³C NMR spectra was crucial in defining
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the connectivity and stereochemistry of both the aglycone and the intricate carbohydrate

moiety.

Table 1: General Physicochemical and Mass Spectrometry Data for Sarasinoside C1

Parameter Value

Molecular Formula C₅₅H₈₇N₂O₂₀

Appearance Yellowish amorphous solid

Mass Spectrometry

Ionization Mode (+)-HRESIMS

Adduct [M+H]⁺

m/z 1097.6000

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of Sarasinoside C1 in

CD₃OD

(Note: Complete NMR data for Sarasinoside C1 was reported in a 2023 publication by O'Brien

et al. This table will be populated with the specific chemical shifts (δ) in ppm and coupling

constants (J) in Hz once the supplementary data from this publication is accessible.)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for the Tetrasaccharide Moiety of Sarasinoside
C1 in CD₃OD

(Note: This table will be populated with the specific chemical shifts (δ) in ppm and coupling

constants (J) in Hz for the β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-

Xylp chain once the supplementary data is obtained.)

Experimental Protocols
The successful elucidation of Sarasinoside C1's structure hinged on a systematic and

carefully executed series of experimental procedures, from the initial extraction to the final

spectroscopic analysis.
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Isolation and Purification
Extraction: Freeze-dried and ground sponge material (Melophlus sarasinorum) was

exhaustively extracted with a 1:1 mixture of methanol (CH₃OH) and dichloromethane

(CH₂Cl₂).[1]

Solvent Partitioning: The resulting crude extract was subjected to solvent partitioning to

separate compounds based on polarity.

Vaccum Liquid Chromatography (VLC): The methanol-soluble fraction was further

fractionated using C-18 reversed-phase vacuum liquid chromatography. The column was

eluted with a stepwise gradient of decreasingly polar solvents.[1]

High-Performance Liquid Chromatography (HPLC): Fractions containing Sarasinoside C1,

identified by preliminary analysis, were pooled and subjected to final purification by reversed-

phase high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Spectroscopic Analysis
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR spectra were acquired on a Bruker

spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. The sample

was dissolved in deuterated methanol (CD₃OD). The structure was pieced together using a

combination of 2D NMR experiments, including:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within individual

spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which was critical for connecting the individual spin

systems and linking the sugar units to each other and to the aglycone.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative

stereochemistry of the molecule by identifying protons that are close in space.
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High-Resolution Mass Spectrometry (HRMS): (+)-HRESIMS was used to determine the

accurate mass of the protonated molecule and, consequently, its elemental composition.

Visualizing the Path to Discovery
To better illustrate the logical flow of the structure elucidation process, the following diagrams

have been generated using the DOT language.
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Caption: Workflow for the structure elucidation of Sarasinoside C1.
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Caption: Connectivity of the Sarasinoside C1 carbohydrate moiety.

This comprehensive approach, combining meticulous isolation techniques with powerful

spectroscopic methods, was essential in deciphering the complex structure of Sarasinoside
C1. The detailed data and methodologies presented here serve as a valuable resource for

researchers in natural product chemistry, marine biotechnology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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